1,1,4,4-Tetramethyl-6-[(E)-2-phenylprop-1-enyl]-2,3-dihydronaphthalene 1,1,4,4-Tetramethyl-6-[(E)-2-phenylprop-1-enyl]-2,3-dihydronaphthalene Temarotene is a synthetic bioactive retinoid with differentiation inducing and potential antineoplastic activities. Like other retinoic acid agents, temarotene binds to and activates retinoic acid receptors (RARs), thereby altering the expression of certain genes leading to cell differentiation and decreased cell proliferation in susceptible cells.
Brand Name: Vulcanchem
CAS No.: 75078-91-0
VCID: VC0544885
InChI: InChI=1S/C23H28/c1-17(15-18-9-7-6-8-10-18)19-11-12-20-21(16-19)23(4,5)14-13-22(20,2)3/h6-12,15-16H,13-14H2,1-5H3/b17-15+
SMILES: CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Molecular Formula: C23H28
Molecular Weight: 304.5 g/mol

1,1,4,4-Tetramethyl-6-[(E)-2-phenylprop-1-enyl]-2,3-dihydronaphthalene

CAS No.: 75078-91-0

Inhibitors

VCID: VC0544885

Molecular Formula: C23H28

Molecular Weight: 304.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1,1,4,4-Tetramethyl-6-[(E)-2-phenylprop-1-enyl]-2,3-dihydronaphthalene - 75078-91-0

CAS No. 75078-91-0
Product Name 1,1,4,4-Tetramethyl-6-[(E)-2-phenylprop-1-enyl]-2,3-dihydronaphthalene
Molecular Formula C23H28
Molecular Weight 304.5 g/mol
IUPAC Name 1,1,4,4-tetramethyl-6-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydronaphthalene
Standard InChI InChI=1S/C23H28/c1-17(15-18-9-7-6-8-10-18)19-11-12-20-21(16-19)23(4,5)14-13-22(20,2)3/h6-12,15-16H,13-14H2,1-5H3/b17-15+
Standard InChIKey MDRKTRCJUNFDNW-BMRADRMJSA-N
Isomeric SMILES C/C(=C\C1=CC=CC=C1)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
SMILES CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Canonical SMILES CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Appearance Solid powder
Description Temarotene is a synthetic bioactive retinoid with differentiation inducing and potential antineoplastic activities. Like other retinoic acid agents, temarotene binds to and activates retinoic acid receptors (RARs), thereby altering the expression of certain genes leading to cell differentiation and decreased cell proliferation in susceptible cells.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-(1-methyl)-2-(phenylethenyl)naphthalene
Ro 15-0778
temarotene
temarotene, (E)-isome
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2: Bollag W, Peck R. Modulation of human immune functions in vitro by temarotene and its metabolite. Skin Pharmacol. 1991;4(3):142-9. PubMed PMID: 1837465.
3: Bollag W, Ott F. Treatment of lichen planus with temarotene. Lancet. 1989 Oct 21;2(8669):974. PubMed PMID: 2571878.
4: Ho KK, Halliday GM, Barnetson RS. Topical retinoic acid augments ultraviolet light-induced melanogenesis. Melanoma Res. 1992 May;2(1):41-5. PubMed PMID: 1643423.
5: Peck R, Bollag W. Potentiation of retinoid-induced differentiation of HL-60 and U937 cell lines by cytokines. Eur J Cancer. 1991;27(1):53-7. PubMed PMID: 1826443.
6: Doran TI, Shapiro SS. Retinoid effects on sebocyte proliferation. Methods Enzymol. 1990;190:334-8. PubMed PMID: 2087185.
7: Teelmann K, Bollag W. Therapeutic effect of the arotinoid Ro 15-0778 on chemically induced rat mammary carcinoma. Eur J Cancer Clin Oncol. 1988 Jul;24(7):1205-9. PubMed PMID: 3138121.
8: Ritter SJ, Smith JE. Multiple retinoids alter liver bile salt-independent retinyl ester-hydrolase activity, serum vitamin A and serum retinol-binding protein of rats. Biochim Biophys Acta. 1996 Dec 6;1291(3):228-36. PubMed PMID: 8980637.
9: Halliday GM, McKay DA. Topical retinoic acid inhibits changes in Langerhans cell density during carcinogenesis. In Vivo. 1993 May-Jun;7(3):271-6. Review. PubMed PMID: 8357969.
10: Vane FM, Chari SS, Hurley JF, Shapiro SS. Concentrations of isotretinoin and the arotinoid Ro 15-0778 in plasma and tissues of hamsters and rats. Skin Pharmacol. 1988;1(4):237-45. PubMed PMID: 3272193.
11: Ho KK, Halliday GM, Barnetson RS. Topical and oral retinoids protect Langerhans' cells and epidermal Thy-1+ dendritic cells from being depleted by ultraviolet radiation. Immunology. 1991 Nov;74(3):425-31. PubMed PMID: 1685145; PubMed Central PMCID: PMC1384635.
12: Halliday GM, Ho KK, Barnetson RS. Regulation of the skin immune system by retinoids during carcinogenesis. J Invest Dermatol. 1992 Nov;99(5):83S-86S. PubMed PMID: 1358983.
13: Sherman MI, Truitt GA. Prevention and therapy of tumors with arotinoids. Eur J Cancer Clin Oncol. 1988 Mar;24(3):359-62. PubMed PMID: 3383940.
14: Holazo AA, Pinili EE, De Grazia FT, Patel IH. Influence of food on the bioavailability of Ro 15-0778 in humans. Pharm Res. 1990 Jul;7(7):777-9. PubMed PMID: 2395808.
15: Priestley GC. Proliferation and glycosaminoglycans secretion in fibroblasts from psoriatic skin: differential responses to retinoids. Br J Dermatol. 1987 Nov;117(5):575-83. PubMed PMID: 2961363.
16: Olsen DR, Hickok NJ, Uitto J. Suppression of ornithine decarboxylase gene expression by retinoids in cultured human keratinocytes. J Invest Dermatol. 1990 Jan;94(1):33-6. PubMed PMID: 2295835.
17: Pacor ML, Biasi D, Urbani G, Lombardo G, Lunardi C. [The efficacy of cyclosporin for topical use in oral lichen planus]. Minerva Stomatol. 1994 Apr;43(4):129-32. Italian. PubMed PMID: 8065281.
18: Arnold A, Kowaleski B, Tozer R, Hirte H. The arotinoids: early clinical experience and discussion of future development. Leukemia. 1994;8 Suppl 3:S42-9. Review. PubMed PMID: 7808024.
19: Boris A, Hurley J, Wong CQ, Comai K, Shapiro S. Sebum-suppressing activity of the nonpolar arotinoid Ro 15-0778 in rodents. Arch Dermatol Res. 1988;280(4):246-51. PubMed PMID: 3233014.
20: Bollag W, Hartmann HR. Inhibition of rat mammary carcinogenesis by an arotinoid without a polar end group (Ro 15-0778). Eur J Cancer Clin Oncol. 1987 Feb;23(2):131-5. PubMed PMID: 2965015.
PubChem Compound 6436116
Last Modified Nov 11 2021
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